BenchChemオンラインストアへようこそ!

(R)-4-Hydroxy Propranolol Hydrobromide

Beta-Blocker Pharmacology Hemodynamics Intrinsic Sympathomimetic Activity

This is the hydrobromide salt of the (R)-enantiomer of 4-hydroxypropranolol, the primary active metabolite of propranolol. It retains potent beta-adrenoceptor blocking activity while exhibiting distinct intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, differing from racemic or parent compounds. Essential for stereospecific pharmacology studies, CYP2D6 inhibition assays, and pharmacokinetic-pharmacodynamic modeling.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
Cat. No. B13717548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Hydroxy Propranolol Hydrobromide
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br
InChIInChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1
InChIKeyLHTJAZGMMZLACD-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Hydroxy Propranolol Hydrobromide: A Chiral Active Metabolite Reference Standard for Beta-Adrenoceptor Research


(R)-4-Hydroxy Propranolol Hydrobromide is the hydrobromide salt of the (R)-enantiomer of 4-hydroxypropranolol, the primary active metabolite of the beta-adrenoceptor antagonist propranolol [1]. This compound is characterized as a chiral, hydroxylated derivative of propranolol, formed via CYP2D6-mediated metabolism, and is supplied as a research reference material . It is recognized for retaining potent beta-adrenoceptor blocking activity, comparable to the parent drug, while exhibiting distinct pharmacological properties, including intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity .

Why (R)-4-Hydroxy Propranolol Hydrobromide Cannot Be Substituted with Racemic or Parent Compounds in Critical Research


The (R)-4-Hydroxy Propranolol Hydrobromide compound offers critical differentiation that precludes substitution with racemic 4-hydroxypropranolol or the parent propranolol due to stereospecific pharmacology and distinct physicochemical properties. Firstly, beta-adrenoceptor antagonism is known to be stereoselective, with the (R)-enantiomer potentially exhibiting a different affinity or intrinsic activity profile compared to the (S)-enantiomer [1]. Secondly, the hydrobromide salt form imparts specific solubility, stability, and hygroscopicity characteristics that differ from the hydrochloride salt, directly impacting experimental reproducibility and long-term storage . Thirdly, as a primary metabolite, (R)-4-hydroxypropranolol possesses both intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, a dual pharmacological signature not fully replicated by propranolol, making it an essential tool for mechanistic studies of beta-blocker pharmacology .

Quantitative Differentiation Evidence for (R)-4-Hydroxy Propranolol Hydrobromide vs. Comparators


Intrinsic Sympathomimetic Activity (ISA): Differential Hemodynamic Profile Compared to Propranolol

In anesthetized dogs, 4-hydroxypropranolol demonstrated an intermediate hemodynamic profile compared to propranolol and practolol. At a dose of 0.09 mg/kg, 4-hydroxypropranolol produced a fall in heart rate, but its effects on dP/dt, cardiac output, and blood pressure were less pronounced than those of propranolol. This differential effect is attributed to the intrinsic sympathomimetic activity (ISA) of 4-hydroxypropranolol, which partially counteracts the beta-blockade-induced cardiac depression [1].

Beta-Blocker Pharmacology Hemodynamics Intrinsic Sympathomimetic Activity

Pharmacokinetic Advantage: Extended Half-Life of 4-Hydroxypropranolol vs. Propranolol in Humans

In a study of 20 healthy Chinese volunteers following a single 40 mg oral dose of propranolol, the active metabolite 4-hydroxypropranolol exhibited a significantly longer half-life compared to the parent drug. The terminal half-life (T1/2K) of 4-hydroxypropranolol was 10.2 ± 5.7 hours, which is 2.4 times longer than that of propranolol (4.23 ± 1.33 hours) [1]. This extended duration contributes to the prolonged beta-blockade observed after propranolol administration, despite the parent compound's shorter half-life [1].

Pharmacokinetics Metabolism Beta-Blocker Duration

Potent CYP2D6 Inhibition: Ki of 4-Hydroxypropranolol and Impact on Metoprolol Metabolism

4-Hydroxypropranolol acts as a potent inhibitor of the CYP2D6 enzyme, with an inhibitory constant (Ki) of approximately 1 μM for the metabolism of the CYP2D6 substrate metoprolol [1]. This inhibitory effect is enhanced upon pre-incubation with NADPH and human liver microsomes, indicating a mechanism-based inhibition. The inhibition is significantly reduced by the addition of reduced glutathione, suggesting the involvement of a reactive intermediate [1].

Drug Metabolism CYP2D6 Inhibition Enzyme Kinetics

Beta-Adrenoceptor Antagonism: Comparable Potency of 4-Hydroxypropranolol to Propranolol

4-Hydroxypropranolol exhibits beta-adrenoceptor blocking activity of comparable potency to propranolol. In in vitro studies, 4-hydroxypropranolol hydrochloride inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, demonstrating its non-selective antagonism . In vivo studies in cats and guinea pigs confirm this potency, showing similar antagonism of isoprenaline-induced heart rate increase and bronchospasm protection [1].

Beta-Adrenoceptor Receptor Antagonism Potency Comparison

Salt Form Distinction: Hydrobromide vs. Hydrochloride Physicochemical Properties

The hydrobromide salt of (R)-4-hydroxypropranolol offers distinct physicochemical properties compared to the more common hydrochloride salt. The hydrobromide salt (C16H22BrNO3, MW 356.25) requires storage at -20°C under an inert atmosphere due to its hygroscopic nature . In contrast, the hydrochloride salt (C16H22ClNO3, MW 311.80) is typically stored at 2-8°C . This difference in storage conditions and molecular weight is critical for experimental planning and accurate molarity calculations.

Salt Form Physicochemical Properties Stability

Recommended Application Scenarios for (R)-4-Hydroxy Propranolol Hydrobromide Based on Quantitative Evidence


Investigating Intrinsic Sympathomimetic Activity (ISA) in Beta-Blockers

Use (R)-4-Hydroxy Propranolol Hydrobromide in isolated organ or in vivo models to study the functional consequences of ISA. The compound's partial agonist activity, demonstrated by its intermediate hemodynamic effects in anesthetized dogs [1], allows for direct comparison with non-ISA beta-blockers like propranolol to elucidate the role of ISA in cardiac depression and therapeutic tolerance.

Metabolite Pharmacokinetic and Pharmacodynamic Modeling

Employ this compound as an analytical standard in LC-MS/MS assays to quantify plasma levels of 4-hydroxypropranolol in clinical or preclinical studies. The extended half-life of the metabolite (10.2 h vs. 4.2 h for propranolol) [1] makes it a critical component in pharmacokinetic-pharmacodynamic models that aim to explain the prolonged beta-blockade observed after propranolol administration.

CYP2D6-Mediated Drug-Drug Interaction Studies

Utilize (R)-4-Hydroxy Propranolol Hydrobromide as a probe inhibitor in human liver microsome or recombinant enzyme assays. Its potent Ki of ~1 μM for CYP2D6 [1] and mechanism-based inhibition properties make it a valuable tool for assessing the potential of new chemical entities to interact with this critical drug-metabolizing enzyme, particularly in the context of beta-blocker polypharmacy.

Beta-Adrenoceptor Subtype Selectivity Profiling

Use this compound as a non-selective beta-adrenoceptor antagonist reference standard (pA2 values of 8.24 for β1 and 8.26 for β2) [1] in radioligand binding assays or functional cAMP accumulation studies. It provides a benchmark for comparing the potency and selectivity of novel beta-blocker candidates against a well-characterized active metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Hydroxy Propranolol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.